molecular formula C17H13FN2O3S B12585740 3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester CAS No. 646053-38-5

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester

Cat. No.: B12585740
CAS No.: 646053-38-5
M. Wt: 344.4 g/mol
InChI Key: ICVWDYPSUNOKOG-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester is a complex organic compound with the molecular formula C17H13FN2O3S . This compound is characterized by the presence of a pyridine ring substituted with a sulfonic acid group, an amino group, and a fluorophenyl group, along with a phenyl ester moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester involves several steps, typically starting with the preparation of the fluorinated pyridine derivative. One common method involves the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride to introduce the fluorine atom into the pyridine ring . The amino group can be introduced through nucleophilic substitution reactions, while the sulfonic acid group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The final step involves esterification to attach the phenyl ester moiety.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Pyridinesulfonic acid, 2-amino-6-(4-fluorophenyl)-, phenyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

646053-38-5

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

phenyl 2-amino-6-(4-fluorophenyl)pyridine-3-sulfonate

InChI

InChI=1S/C17H13FN2O3S/c18-13-8-6-12(7-9-13)15-10-11-16(17(19)20-15)24(21,22)23-14-4-2-1-3-5-14/h1-11H,(H2,19,20)

InChI Key

ICVWDYPSUNOKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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